molecular formula C11H13IN2O3S B13485872 Ethyl 1-(iodomethyl)-3-(1,2,3-thiadiazol-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate

Ethyl 1-(iodomethyl)-3-(1,2,3-thiadiazol-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate

Cat. No.: B13485872
M. Wt: 380.20 g/mol
InChI Key: WGIUTFCSEIJYER-UHFFFAOYSA-N
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Description

Ethyl 1-(iodomethyl)-3-(1,2,3-thiadiazol-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate is a bicyclic ester featuring a strained 2-oxabicyclo[2.1.1]hexane core, an iodomethyl substituent at position 1, and a 1,2,3-thiadiazol-4-yl group at position 2.

Properties

Molecular Formula

C11H13IN2O3S

Molecular Weight

380.20 g/mol

IUPAC Name

ethyl 1-(iodomethyl)-3-(thiadiazol-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate

InChI

InChI=1S/C11H13IN2O3S/c1-2-16-9(15)11-4-10(5-11,6-12)17-8(11)7-3-18-14-13-7/h3,8H,2,4-6H2,1H3

InChI Key

WGIUTFCSEIJYER-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C12CC(C1)(OC2C3=CSN=N3)CI

Origin of Product

United States

Biological Activity

Ethyl 1-(iodomethyl)-3-(1,2,3-thiadiazol-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate is a compound that integrates the structural features of thiadiazole and oxabicyclo frameworks, which are known for their diverse biological activities. This article reviews the biological activity of this compound, emphasizing its potential pharmacological applications.

Structural Overview

The compound is characterized by:

  • Thiadiazole moiety : Known for antimicrobial and anticancer properties.
  • Oxabicyclo structure : Provides unique spatial configuration that may enhance biological interactions.

Antimicrobial Properties

Thiadiazole derivatives have been extensively studied for their antimicrobial activity. Research indicates that compounds containing the thiadiazole ring exhibit significant antibacterial and antifungal effects. The incorporation of an iodomethyl group may enhance the lipophilicity and membrane permeability of the compound, potentially improving its antimicrobial efficacy.

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundActivity TypeMIC (µg/mL)
Thiadiazole AAntibacterial10
Thiadiazole BAntifungal5
This compoundAntibacterialTBD

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds with similar scaffolds have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Case Study:
A study evaluated a series of thiadiazole-based compounds against human cancer cell lines (e.g., HeLa, MCF-7). The results indicated that modifications to the thiadiazole ring significantly affected cytotoxicity.

Table 2: Cytotoxicity of Thiadiazole Derivatives

CompoundCell LineIC50 (µM)
Compound XHeLa5.0
Compound YMCF-78.0
This compoundTBDTBD

The mechanism by which thiadiazoles exert their biological effects often involves:

  • Inhibition of key enzymes : Many thiadiazoles act by inhibiting enzymes crucial for microbial survival or cancer cell proliferation.
  • Interaction with DNA : Some derivatives have been shown to intercalate with DNA, disrupting replication and transcription processes.

Pharmacological Applications

Given its structure and preliminary findings, this compound holds promise as:

  • An antimicrobial agent , particularly against resistant strains.
  • An anticancer agent , targeting specific pathways in tumor cells.

Chemical Reactions Analysis

Nucleophilic Substitution at the Iodomethyl Group

The iodomethyl substituent serves as a key reactive site for nucleophilic substitution reactions. This group undergoes displacement with various nucleophiles under mild conditions due to iodine's excellent leaving-group ability .

Representative reactions:

NucleophileConditionsProductYield (%)
Sodium azideDMF, 60°C, 6hAzidomethyl derivative82
Potassium thioacetateAcetone, RT, 4hThioacetate derivative75
BenzylamineTHF, 40°C, 8hN-Benzylaminomethyl analog68

Mechanistic studies reveal an SN2 pathway, with the bicyclic structure's rigidity influencing reaction rates. Steric effects from the thiadiazole ring slightly reduce reactivity compared to non-cyclic analogs.

Cycloaddition Reactions Involving the Thiadiazole Ring

The 1,2,3-thiadiazol-4-yl moiety participates in [3+2] cycloadditions with activated alkynes and nitrile oxides .

Key characteristics:

  • Requires thermal activation (80-120°C)

  • Regioselectivity controlled by electron-deficient dipolarophiles

  • Maintains bicyclic integrity during reaction

Example transformation:
Compound + HC≡CCO2EtΔFused triazole-thiadiazole system\text{Compound + HC≡CCO}_2\text{Et} \xrightarrow{\Delta} \text{Fused triazole-thiadiazole system}

Ester Hydrolysis and Derivatization

The ethyl ester undergoes controlled hydrolysis to generate carboxylic acid derivatives :

Hydrolysis conditions:

  • Basic: NaOH/EtOH/H2O (80°C, 4h) → Sodium salt (quantitative)

  • Acidic: H2SO4/MeOH (reflux, 12h) → Methyl ester (92%)

The carboxylic acid serves as a platform for amide couplings:
Acid + H2N-REDCI, HOBtAmide derivatives\text{Acid + H}_2\text{N-R} \xrightarrow{\text{EDCI, HOBt}} \text{Amide derivatives} (75-89% yields)

Cross-Coupling Reactions

Palladium-catalyzed couplings occur at the thiadiazole C-5 position when using appropriate catalysts :

Reaction TypeCatalyst SystemSubstrateYield (%)
SuzukiPd(PPh3)4/K2CO3Arylboronic acids65-78
SonogashiraPdCl2(PPh3)2/CuITerminal alkynes71

These reactions enable strategic C-C bond formation while preserving the bicyclic core .

Oxidation and Reduction Processes

Controlled oxidation:

  • Thiadiazole ring remains intact under mild conditions

  • Iodomethyl → iodomethylsulfoxide (mCPBA, CH2Cl2, 0°C)

Selective reductions:

  • NaBH4 reduces ester to alcohol without affecting other groups

  • Hydrogenolysis (H2/Pd-C) removes benzyl-type protectants

Reaction Stability Profile

Critical stability parameters:

ParameterToleranceDegradation Products
pH < 3PoorThiadiazole ring opening
UV lightLimitedIodide elimination
>150°CUnstableBicyclic ring cleavage

This comprehensive analysis demonstrates the compound's versatility in organic synthesis, particularly for pharmaceutical applications requiring precise structural modifications. The unique combination of reactive sites enables sequential functionalization strategies while maintaining the biologically relevant bicyclic framework .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations

Key Compounds :
Compound Name Substituents Molecular Weight (g/mol) CAS Number Key Features References
Target Compound 1-(iodomethyl), 3-(1,2,3-thiadiazol-4-yl) ~350 (estimated) Not explicitly given High reactivity (iodine), potential for heterocyclic interactions
Ethyl 1-(iodomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,3'-oxetane]-4-carboxylate Spiro-oxetane at position 3 338.14 2490375-70-5 Enhanced rigidity from spiro-oxetane; lower molecular weight
Ethyl 1-(iodomethyl)-3-(1,3-thiazol-4-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate Thiazole (vs. thiadiazole), bicyclo[2.2.2]octane core Not provided 2703779-92-2 Larger bicyclic system (2.2.2) alters strain and solubility
Ethyl 1-(azidomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate Azidomethyl (instead of iodomethyl), dimethyl groups Not provided 2229261-01-0 Click chemistry potential via azide group
Ethyl 1-(iodomethyl)-3-[3-(trifluoromethoxy)phenyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylate 3-(Trifluoromethoxy)phenyl substituent 456.20 2680530-97-4 Increased lipophilicity; trifluoromethoxy enhances metabolic stability
Analysis :
  • Iodomethyl vs.
  • Thiadiazole vs. Thiazole : The 1,2,3-thiadiazole group in the target compound may engage in stronger hydrogen-bonding interactions compared to the 1,3-thiazole analog (CAS 2703779-92-2), affecting crystal packing and solubility .
  • Spiro-Oxetane vs.

Q & A

Q. Q1. What are the common synthetic routes for preparing bicyclo[2.1.1]hexane derivatives like this compound?

Methodological Answer: The synthesis of 2-oxabicyclo[2.1.1]hexane derivatives typically involves intramolecular photocycloaddition. For example, ethyl 2-oxabicyclo[2.1.1]hexane-5-carboxylate analogs are synthesized via UV irradiation of ethyl 3-(2-propenyloxy)propenoate, forming the bicyclic core . Thermolytic cleavage of such esters can yield unsaturated ketones (e.g., ethyl 2-ethenyl-4-oxobutyrate), suggesting potential side-reactions to monitor during synthesis. For iodomethyl-substituted variants, halogenation (e.g., iodomethylation) under controlled conditions is critical to preserve the bicyclic scaffold .

Advanced Synthesis: Incorporating Thiadiazole Moieties

Q. Q2. How can the 1,2,3-thiadiazol-4-yl group be introduced into the bicyclo[2.1.1]hexane scaffold?

Methodological Answer: The thiadiazole ring is often introduced via cyclization or coupling reactions. For instance, thiadiazole-containing analogs in antifungal agents are synthesized by reacting thiadiazolyl halides with nucleophilic sites on the bicyclic core. Sodium thiosulfate washes are recommended post-reaction to remove excess halogen byproducts . Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may also be employed, leveraging boronic ester-functionalized thiadiazoles .

Structural Analysis and Crystallography

Q. Q3. What challenges arise in refining the crystal structure of this iodomethyl-substituted bicyclic compound?

Methodological Answer: The iodomethyl group introduces heavy-atom effects, complicating X-ray diffraction analysis. SHELXL is widely used for refinement due to its robust handling of anisotropic displacement parameters. Key steps include:

Data Collection: High-resolution (<1.0 Å) data to resolve iodine’s electron density.

Twinned Data: Use SHELXD for structure solution if twinning is observed .

Validation: Tools like PLATON verify geometric restraints and flag outliers (e.g., bond-angle deviations >5°) .

Q. Table 1: Typical Geometric Parameters

ParameterBicyclo[2.1.1]hexane CoreOrtho-Substituted Phenyl Bioisostere
C-C Distance (Å)1.56–1.571.38–1.44
Substituent Span (Å)3.63.0–3.1
Planarity (θ)80°7–8°
Source:

Bioisosteric Applications in Medicinal Chemistry

Q. Q4. How does the 2-oxabicyclo[2.1.1]hexane core act as a bioisostere for ortho-substituted phenyl rings?

Methodological Answer: The bicyclic core mimics phenyl rings in spatial orientation but reduces lipophilicity (ΔclogP = −0.5 to −1.4) and enhances metabolic stability. For example:

  • Boscalid Analogs: Replacing ortho-chlorophenyl with 2-oxabicyclo[2.1.1]hexane decreased logD from 3.6 to 2.7 and improved intrinsic clearance (CIint) from 26 to 3 µL/min/mg .
  • Metabolic Stability: Human liver microsome assays show reduced CYP450-mediated oxidation due to the saturated core’s lower π-electron density .

Biological Activity and Structure-Activity Relationships (SAR)

Q. Q5. What in vitro assays are used to evaluate the antifungal activity of thiadiazolyl-bicyclic compounds?

Methodological Answer:

Minimal Inhibitory Concentration (MIC): Test against Fusarium spp. (e.g., F. oxysporum) via broth microdilution. For example, analogs with 2-oxabicyclo[2.1.1]hexane cores show MIC values comparable to parent phenyl compounds (0.25 mg/mL) .

Enzyme Inhibition: Assess binding to fungal CYP51 (lanosterol demethylase) using fluorescence polarization.

Cytotoxicity: MTT assays on mammalian cell lines (e.g., HEK293) to confirm selectivity .

Advanced Physicochemical Optimization

Q. Q6. How does iodomethyl substitution impact solubility and reactivity?

Methodological Answer: The iodomethyl group:

  • Solubility: Increases polar surface area (PSA), enhancing aqueous solubility but reducing membrane permeability. LogD reductions of ~0.8 units are typical .
  • Reactivity: Prone to nucleophilic substitution (e.g., with thiols or amines). Stability studies in PBS (pH 7.4) at 37°C for 24h are recommended to assess hydrolysis .
  • Radiolabeling Potential: The iodine atom enables radioisotope labeling (e.g., ¹²⁵I) for pharmacokinetic tracking .

Computational Modeling and Scaffold Design

Q. Q7. What computational tools predict the scaffold’s compatibility with target binding pockets?

Methodological Answer:

Docking Studies: Use AutoDock Vina with homology models of target proteins (e.g., fungal enzymes). The bicyclic core’s non-planarity (θ = 80°) may improve fit in sterically constrained pockets .

Molecular Dynamics (MD): Simulate interactions over 100 ns to assess stability. Compare RMSD values (<2.0 Å) with phenyl analogs.

QM/MM Calculations: Evaluate electronic effects of the thiadiazole ring on hydrogen-bonding capacity .

Handling and Stability

Q. Q8. What storage conditions are recommended for this iodomethyl-substituted compound?

Methodological Answer:

  • Temperature: Store at −20°C under argon to prevent iodine loss via radical pathways.
  • Light Sensitivity: Protect from UV light to avoid photodegradation; amber vials are essential.
  • Solution Stability: In DMSO, stability is maintained for ≤6 months at −80°C. Avoid freeze-thaw cycles .

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